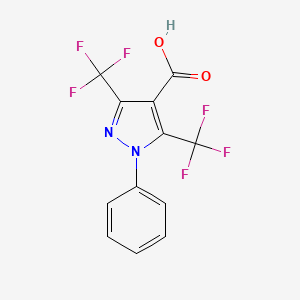

1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-phenyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2O2/c13-11(14,15)8-7(10(21)22)9(12(16,17)18)20(19-8)6-4-2-1-3-5-6/h1-5H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECJVGYDHQSYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C12H6F6N2O2) is a compound of significant interest due to its diverse biological activities. The trifluoromethyl groups attached to the phenyl moiety enhance the compound's pharmacological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C12H6F6N2O2

- Molecular Weight : 324.18 g/mol

- CAS Number : 1375216-20-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study on similar trifluoromethyl-substituted pyrazoles demonstrated effectiveness against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi, suggesting that this compound may share these properties .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of cell death .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | 65 |

| HepG2 (Liver) | 15 | 70 |

| A549 (Lung) | 12 | 60 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes. For instance, it has been observed to disrupt microtubule assembly, which is crucial for cell division. This mechanism is particularly relevant in cancer treatment as it can halt the proliferation of malignant cells .

Case Studies

-

Antimicrobial Study :

A study conducted on the antimicrobial effects of similar pyrazole compounds revealed that they were effective against a range of pathogenic bacteria and fungi. The study utilized disk diffusion methods to measure inhibition zones and confirmed the potential utility of these compounds as broad-spectrum antimicrobial agents . -

Cancer Cell Line Evaluation :

An investigation into the effects of pyrazole derivatives on breast cancer cells (MDA-MB-231) demonstrated that treatment with these compounds led to significant apoptosis and cell cycle arrest at specific concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study reported the synthesis of various pyrazole derivatives, including 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which exhibited potent activity against drug-resistant bacteria such as Staphylococcus aureus (including MRSA) and enterococci strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong bactericidal properties .

Anticancer Properties

The compound's trifluoromethyl groups are known to enhance pharmacological profiles. Research has indicated that derivatives of this compound may also possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The structural modifications involving the phenyl ring have been shown to improve the efficacy of these compounds against specific cancer types .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes the reaction of phenyl hydrazine with appropriate trifluoromethylated carbonyl compounds followed by cyclization to form the pyrazole ring. This synthetic route has been optimized for yield and purity, making it feasible for large-scale production .

Fluorinated Materials

Due to its fluorinated structure, this compound can be utilized in developing advanced materials with unique properties such as increased thermal stability and chemical resistance. Its application in coatings and polymers has been explored, where it can impart hydrophobic characteristics and enhance durability under harsh conditions .

Case Studies

- Antimicrobial Efficacy : A study published in Molecules demonstrated that various derivatives of this compound were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also eradicated biofilms effectively .

- Pharmacological Profiling : Another investigation focused on the pharmacokinetics of this compound and its derivatives showed promising results in enhancing drug delivery systems due to their lipophilicity and ability to penetrate biological membranes more efficiently than non-fluorinated counterparts .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Key Structural and Functional Differences

The compound is most directly comparable to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS RN 113100-53-1), a related pyrazole derivative with a methyl group at position 1 and a single trifluoromethyl group at position 3 (Table 1).

Table 1: Comparative Analysis of Pyrazole Derivatives

Functional Implications

- Electron-Withdrawing Effects: The dual -CF₃ groups in the target compound amplify electron withdrawal, increasing the acidity of the carboxylic acid group (pKa reduction) compared to the mono-trifluoromethyl analog. This enhances reactivity in coupling reactions or salt formation .

- Lipophilicity : The phenyl group and dual -CF₃ substituents likely elevate logP values, improving membrane permeability for biological targets compared to the methylated analog .

- Steric and Aromatic Interactions : The phenyl group enables π-π stacking in drug-receptor binding, whereas the methyl group in the analog offers minimal steric hindrance, favoring its use as a synthetic intermediate .

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically follows these key stages:

- Formation of the pyrazole core with trifluoromethyl substituents at the 3 and 5 positions.

- Introduction of the phenyl substituent at the 1-position.

- Carboxylation at the 4-position of the pyrazole ring.

- Optional functional group transformations such as decarboxylation or amidation depending on the target derivative.

Preparation of Pyrazole Core with Trifluoromethyl Groups

A common approach involves starting from pyrazole-4-carboxylate derivatives bearing trifluoromethyl groups. For example, 1H-pyrazole-4-carboxylate derivatives are reacted with trifluoromethylating agents or undergo halogenation followed by substitution to introduce trifluoromethyl groups at the 3 and 5 positions.

- In one method, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is treated with sodium hydride and dibromodifluoromethane to generate bis(trifluoromethyl) substitution at the 3 and 5 positions.

- The reaction is typically conducted in polar aprotic solvents such as DMF or THF at low temperatures (-10 to 0 °C) followed by warming to room temperature and stirring overnight to ensure complete substitution.

Introduction of the Phenyl Group at the 1-Position

The phenyl substitution at the 1-position can be achieved via copper-mediated coupling reactions:

- A procedure involves reacting the pyrazole-4-carboxylate intermediate with phenylboronic acid in the presence of cupric acetate and pyridine at ambient temperature for about 24 hours. This yields the 1-phenyl substituted pyrazole carboxylate with high yield (around 91%).

- The product is purified by recrystallization from ethanol, yielding a white crystalline solid.

Hydrolysis to the Carboxylic Acid

The ester group at the 4-position is hydrolyzed to the corresponding carboxylic acid:

- Hydrolysis is performed by treating the ester with lithium hydroxide or sodium hydroxide in THF or aqueous media at elevated temperatures (e.g., 70 °C for 2 hours).

- After hydrolysis, the reaction mixture is acidified to pH ~5 with hydrochloric acid, filtered, and washed to isolate the pure 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

- Yields for this step are typically high, around 89%.

Decarboxylation Methods (Optional)

Decarboxylation of 3,5-bis(trifluoromethyl)-pyrazole-4-carboxylic acid derivatives to obtain 3,5-bis(trifluoromethyl)-pyrazole derivatives is reported but challenging due to volatility and low yields.

- Traditional methods involve heating the carboxylic acid neat at its melting point for about one hour, but yields can be low (~30%).

- An improved method uses copper powder in quinoline or copper compounds with a base at elevated temperature to promote decarboxylation more efficiently.

- This method avoids disadvantages of previous approaches and is suitable for large-scale synthesis.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | NaH, dibromodifluoromethane | DMF | -10 to 0 °C, then RT | ~73.8 | Monitored by TLC, overnight reaction |

| Phenyl substitution (coupling) | Phenylboronic acid, Cu(OAc)2, pyridine | DMF | Ambient, 24 h | ~91.0 | Recrystallization from ethanol |

| Ester hydrolysis | LiOH or NaOH | THF/H2O | 70 °C, 2 h | ~89.2 | Acidify to pH 5, filtration |

| Decarboxylation (optional) | Copper powder or copper compound + base | Quinoline or other | Elevated temperature | ~30-60 | Improved copper-mediated method |

Detailed Research Findings and Notes

- The trifluoromethyl groups at the 3 and 5 positions are crucial for biological activity and require careful handling during synthesis due to their electron-withdrawing nature and potential volatility of intermediates.

- Copper-mediated coupling reactions for phenyl substitution are highly efficient and provide clean products with minimal side reactions.

- Hydrolysis conditions are mild and give high yields of the target carboxylic acid, which is stable and can be isolated as a crystalline solid.

- Decarboxylation remains a challenging step but recent improvements using copper compounds and bases have enhanced yields and scalability.

- The synthetic route is versatile and allows for the preparation of various derivatives by modifying substituents on the pyrazole ring or the phenyl group.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.3–8.8 ppm) and carboxylic acid protons (δ 12–14 ppm). For example, 5-methyl-1-phenyl analogs show a singlet for the methyl group at δ 2.56 ppm and carboxylic acid protons at δ 13.99 ppm .

- IR Spectroscopy : Strong absorption bands for C=O (1700–1650 cm⁻¹) and trifluoromethyl groups (1250–1100 cm⁻¹) are critical .

- HRMS : Confirms molecular weight (e.g., [M]+ calculated 236.0805, observed 236.0807) .

How should researchers address discrepancies in reported melting points or spectral data across studies?

Advanced Research Question

Discrepancies may arise from polymorphic forms, solvent residues, or impurities. Strategies include:

- Repeating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Using differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-validating with XRD (e.g., intermediate crystal structures in ) .

- Reporting detailed experimental conditions (e.g., drying time, recrystallization solvents) to improve reproducibility .

What in vitro assays are suitable for evaluating the bioactivity of pyrazole-4-carboxylic acid derivatives?

Advanced Research Question

- Antioxidant Activity : DPPH radical scavenging assays, comparing IC₅₀ values to standards like ascorbic acid .

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays or TNF-α suppression in cell models .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

What are the common side reactions during synthesis, and how can they be minimized?

Advanced Research Question

- By-product Formation : Ester hydrolysis intermediates (e.g., ethyl esters) may persist if hydrolysis is incomplete. Use excess NaOH and extended reaction times .

- Trifluoromethyl Group Degradation : Avoid strong acidic conditions; opt for mild bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Silica gel chromatography effectively removes unreacted starting materials, but TLC monitoring (e.g., Rf = 0.30 in cyclohexane/ethyl acetate) is essential .

How does the electron-withdrawing effect of trifluoromethyl groups influence the compound's reactivity?

Advanced Research Question

The -CF₃ groups deactivate the pyrazole ring, directing electrophilic substitution to the 4-position. This enhances stability against oxidation but reduces nucleophilic aromatic substitution reactivity. DFT calculations (e.g., HOMO-LUMO gaps) can predict sites for functionalization .

What computational methods are used to model the compound's interactions with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock or Schrödinger Suite to predict binding affinities to enzymes (e.g., COX-2) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- QSAR Studies : Correlate substituent effects (e.g., -CF₃, -Ph) with bioactivity using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.